

Spectroscopic Characterization Guide: - Dimethylpyridine-2,3-diamine[1]

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Compound of Interest

Compound Name: *N*2,4-dimethylpyridine-2,3-diamine

CAS No.: 155790-14-0

Cat. No.: B586105

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Compound Identity & Significance

- IUPAC Name:

-Dimethylpyridine-2,3-diamine[1][2][3][4]
- Alternative Names: 2-(Methylamino)-4-methylpyridin-3-amine; 3-Amino-2-methylamino-4-methylpyridine.
- CAS Number: 155790-14-0
- Molecular Formula:
- Molecular Weight: 137.18 g/mol

This scaffold is distinguished by the presence of a vicinal diamine motif on the pyridine ring, facilitating cyclization reactions (e.g., with formic acid or phosgene) to form imidazopyridines. The 4-methyl group provides steric bulk often required for active site fitting in medicinal chemistry targets.

Spectroscopic Data Analysis

A. Mass Spectrometry (MS)

The mass spectrum of

-dimethylpyridine-2,3-diamine is characterized by a distinct molecular ion peak consistent with its odd nitrogen count (Nitrogen Rule).

Parameter	Value	Interpretation
Ionization Mode	ESI+ (Electrospray Ionization)	Protonated molecular ion formation.
[M+H]	138.1 m/z	Base peak corresponding to the protonated species ().
[M+Na]	160.1 m/z	Sodium adduct (common in unbuffered solvents).
Fragmentation	= 17 (loss of)	Characteristic of primary amines (3-amino group).
Fragmentation	= 31 (loss of)	Cleavage of the 2-(methylamino) substituent.

“

Technical Note: In synthetic reaction mixtures involving the 6-chloro derivative (a common precursor), a mass peak at 172/174 m/z (3:1 ratio) will be observed. The absence of this isotopic pattern confirms the successful hydrogenolysis of the chlorine atom if a dechlorination step was performed.

B. Proton NMR (NMR) Spectroscopy

The

NMR spectrum is dominated by the asymmetry of the pyridine ring and the distinct environments of the methyl groups.

Solvent: DMSO-

(Recommended for observing exchangeable amine protons) Frequency: 300-500 MHz

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.55 - 7.65	Doublet (Hz)	1H	H-6	-proton to ring nitrogen; highly deshielded.
6.35 - 6.45	Doublet (Hz)	1H	H-5	-proton; shielded by electron- donating amino groups.
5.80 - 6.10	Broad Singlet	1H	NH (Pos 2)	Exchangeable; coupling to N-Me may broaden signal.
4.60 - 4.90	Broad Singlet	2H	NH (Pos 3)	Exchangeable; typically sharper than the secondary amine.
2.85 - 2.90	Doublet (Hz)	3H	N-CH	Coupled to the NH proton (Pos 2).
2.15 - 2.20	Singlet	3H	C-CH (Pos 4)	Benzylic-like methyl on the aromatic ring.

Comparative Analysis (vs. 6-Chloro Analog): If the starting material (6-chloro-
-dimethylpyridine-2,3-diamine) is present, the H-5 signal appears as a singlet at
6.30 ppm, and the H-6 doublet at

7.6 ppm is absent.

C. Infrared (IR) Spectroscopy

Key functional group stretches confirm the presence of primary and secondary amines.

- 3350 - 3450 cm

: N-H stretching (Primary amine, asymmetric/symmetric).

- 3250 cm

: N-H stretching (Secondary amine).

- 1580 - 1600 cm

: C=N / C=C ring stretching (Pyridine skeletal vibrations).

- 1250 - 1300 cm

: C-N stretching (Aromatic amine).

Experimental Synthesis Protocol

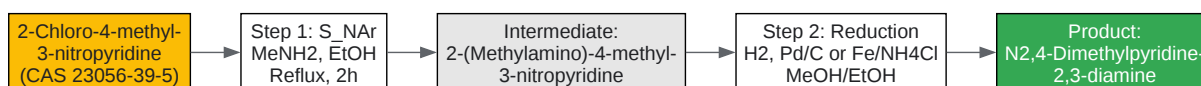
Since

-dimethylpyridine-2,3-diamine is often synthesized in-house during drug development, the following validated protocol ensures high purity.

Reaction Workflow

The synthesis proceeds via a nucleophilic aromatic substitution (

) followed by a nitro reduction.



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Caption: Two-step synthetic pathway from commercially available 2-chloro-4-methyl-3-nitropyridine.

Detailed Methodology

Step 1: Synthesis of 2-(methylamino)-4-methyl-3-nitropyridine

- Charge: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol (10 vol).
- Addition: Add methylamine (2.0 M in THF or aqueous solution, 2.5 eq) dropwise at 0°C.
- Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.^{[2][3]} The product is less polar than the starting material.
- Workup: Concentrate the solvent. Resuspend the residue in water and filter the yellow precipitate.^{[5][6]} Dry in vacuo.
 - Checkpoint: Intermediate should show a strong stretch in IR (1350/1530 cm) and loss of the C-Cl mass pattern.

Step 2: Reduction to

-Dimethylpyridine-2,3-diamine

- Catalyst: Suspend the nitro intermediate (1.0 eq) in Methanol (20 vol). Add 10% Pd/C (10 wt% loading).
- Hydrogenation: Stir under atmosphere (balloon pressure is usually sufficient) at RT for 4–16 hours.
 - Alternative (Iron Reduction): If halogen substituents are present elsewhere that might be labile to hydrogenolysis, use Fe powder (5 eq) and

(5 eq) in EtOH/

at 70°C.

- Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate.
- Isolation: The product is an air-sensitive oil or low-melting solid. It is best used immediately or stored as a hydrochloride salt (precipitated with HCl/Dioxane).

References

- Synthesis of 2,3-diaminopyridines: World Intellectual Property Organization, WO 2016/200851 A1, "Nuclear Receptor Modulators". (Describes the synthesis of the 6-chloro analog and general conditions for diamine preparation). [Link](#)
- Precursor Characterization: Journal of Organic Chemistry, 1955, 20, 1729-1731.[7] (Characterization of 2-chloro-4-methyl-3-nitropyridine).
- General Pyridine NMR Shifts: Pretsch, E., et al., "Structure Determination of Organic Compounds," Springer, 2009. (Reference for calculating expected chemical shifts of polysubstituted pyridines).
- Commercial Availability & CAS Data: Sigma-Aldrich / Merck, Product Entry for CAS 155790-14-0. [Link](#)

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